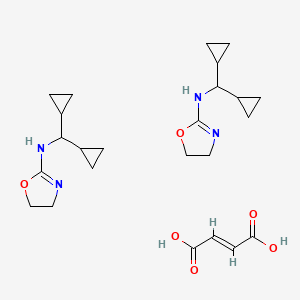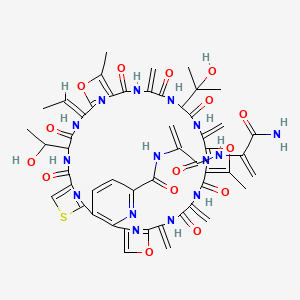![molecular formula C11H20N2O2 B580180 Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 885270-84-8](/img/structure/B580180.png)
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is characterized by a spiro[3.4]octane core with a carboxylate group attached to the tert-butyl group .Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives .Physical And Chemical Properties Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate has a predicted boiling point of 301.3±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Ketohexokinase (KHK) Inhibitors Synthesis
This compound is used to synthesize KHK inhibitors, which show potential for treating metabolic disorders such as diabetes and obesity .
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
It serves as a reagent for creating dihydroisoindolecarboxamide derivatives, which act as inhibitors of NAMPT, an enzyme involved in cancer metabolism and longevity .
Rho-associated Protein Kinase (ROCK) Inhibitors
Similarly, these dihydroisoindolecarboxamide derivatives also inhibit ROCK, which plays a role in various physiological processes including cell motility, proliferation, and apoptosis .
Melanin Concentrating Hormone (MCH-1R) Antagonists
The compound is utilized in the synthesis of spirodiamine-diarylketoxime derivatives that act as antagonists to MCH-1R, a target for obesity treatment .
Antitubercular Lead Identification
A study elaborated a set of compounds from this chemical building block, leading to the identification of a potent antitubercular lead with minimal inhibitory concentration less than 0.4 mg/mL .
Molecular Periphery Exploration
Researchers have used this compound to explore diverse variants of the molecular periphery, including various azole substituents, which can lead to new pharmacological activities .
Nitrofuran Carboxamide Chemotype Development
It has been used as a building block for developing a small set of compounds with a nitrofuran carboxamide chemotype, exploring different molecular peripheries .
Ester Functionality Elaboration
The compound has been modified to include the 4-methyl-1,2,4-triazole group while varying the substituent on the pyrrolidine nitrogen atom, showcasing its versatility in chemical synthesis .
Each application highlights the compound’s versatility and potential in contributing to various fields of scientific research.
ChemicalBook - Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate ChemicalBook - Tert-butyl 2,6-Diazaspiro[3.4]octane-6-carboxylate MDPI - Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core MDPI - Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies SSRN - Periphery Exploration Around 2,6-Diazaspiro[3.4]Octane Core
Safety and Hazards
Future Directions
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate has potential medical uses for treating diabetes and obesity as it can be used to synthesize KHK inhibitors . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors , indicating its potential in the development of new therapeutic agents.
properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOQJJFPYXAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
CAS RN |
885270-84-8 |
Source


|
| Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)



![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)





![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)